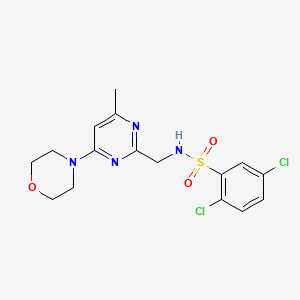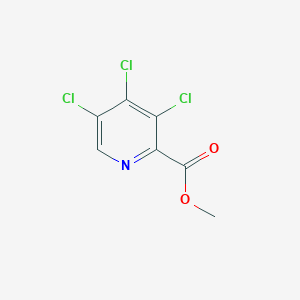
2-(2-Bromo-3,4-difluorophenyl)acetonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-(2-Bromo-3,4-difluorophenyl)acetonitrile” is a chemical compound with the molecular formula C8H4BrF2N . It is a solid substance with a molecular weight of 214.04 .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C8H5BrFN/c9-8-5-7(10)2-1-6(8)3-4-11/h1-2,5H,3H2 . This indicates the specific arrangement of atoms in the molecule.Physical and Chemical Properties Analysis
“this compound” is a solid substance . It has a molecular weight of 214.04 and is stored at room temperature .Scientific Research Applications
Electrocatalytic Reduction of Carbon Dioxide
A study explored the effect of weak Brönsted acids on the electrocatalytic reduction of carbon dioxide in acetonitrile, indicating the role of acetonitrile in enhancing the catalysis process. This research underscores the importance of acetonitrile-based compounds in developing efficient carbon dioxide reduction strategies, potentially contributing to carbon capture and utilization technologies (Wong, Chung, & Lau, 1998).
Photoluminescence Characteristics
Another application is found in the synthesis and analysis of novel α,β-diarylacrylonitrile derivatives containing both a biphenyl group and a triphenylamine unit, derived from similar acetonitrile compounds. These compounds exhibit significant photoluminescence characteristics, suggesting their potential use in the development of new materials for optoelectronic devices (Li et al., 2011).
Aerobic Oxidations Catalysis
Research on oxochromium(V) complexes of acetonitrile-based compounds has shown their capability to catalyze aerobic oxidations. This work contributes to the understanding of catalytic cycles and the development of more efficient catalysts for various chemical transformations (Mahammed et al., 2003).
Liquid-Crystalline Properties
Studies have also delved into the unique liquid-crystalline properties of acetonitrile mixtures, providing insights into the dual thermotropic-lyotropic behavior of certain compounds. This research is relevant for the design of new materials with specific optical and electronic properties (Gowda et al., 2004).
Sensing and Detection Technologies
Furthermore, acetonitrile-based compounds have been utilized in the development of chromogenic receptors for selective sensing of fluoride ions. This demonstrates the potential of such compounds in creating highly sensitive and selective sensors for environmental monitoring and analytical chemistry applications (Saravanakumar et al., 2005).
Safety and Hazards
Mechanism of Action
Target of Action
It’s worth noting that similar compounds have been used in the synthesis of various pharmaceuticals, suggesting potential interactions with a variety of biological targets .
Mode of Action
Brominated and fluorinated phenylacetonitriles are often used as intermediates in organic synthesis . They can participate in various reactions such as Suzuki-Miyaura coupling , which is a type of palladium-catalyzed cross-coupling reaction. This reaction is used to form carbon-carbon bonds, a key process in the synthesis of many organic compounds .
Biochemical Pathways
It’s worth noting that similar compounds have been used in the synthesis of various pharmaceuticals, suggesting potential interactions with a variety of biochemical pathways .
Pharmacokinetics
The compound’s physical properties, such as its molecular weight (23203 g/mol) and its form (yellow to brown liquid), suggest that it may have certain pharmacokinetic characteristics . For example, its relatively low molecular weight may facilitate absorption and distribution within the body.
Result of Action
As an intermediate in organic synthesis, its primary role is likely to contribute to the formation of more complex compounds .
Action Environment
The action, efficacy, and stability of 2-Bromo-3,4-difluorophenylacetonitrile can be influenced by various environmental factors. For instance, its storage temperature is noted to be room temperature, suggesting that extreme temperatures could potentially affect its stability . Additionally, its efficacy and action could be influenced by the specific conditions of the reactions it is used in, such as the presence of catalysts, the pH of the solution, and the temperature of the reaction .
Properties
IUPAC Name |
2-(2-bromo-3,4-difluorophenyl)acetonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrF2N/c9-7-5(3-4-12)1-2-6(10)8(7)11/h1-2H,3H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVMYDJVGZNHDRZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1CC#N)Br)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrF2N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.02 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Tert-butyl N-[(5,5-dimethylpyrrolidin-3-yl)methyl]carbamate](/img/structure/B2986621.png)
![2-Methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(1,2,4-triazol-1-yl)propanoic acid](/img/structure/B2986625.png)

![2-([1,1'-biphenyl]-4-yl)-N-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)acetamide](/img/structure/B2986627.png)

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)furan-2-carboxamide](/img/structure/B2986631.png)


![2-[4-(4-chlorophenyl)-2,2-dimethyl-5-oxo-2,5-dihydro-1H-imidazol-1-yl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B2986635.png)
![7-isopropyl-1,3-dimethyl-5-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2986636.png)

